molecular formula C30H32F6N4O2 B11987859 N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N'-[4-(trifluoromethyl)benzyl]urea

N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N'-[4-(trifluoromethyl)benzyl]urea

Cat. No.: B11987859
M. Wt: 594.6 g/mol
InChI Key: OUICHCDESVDODB-UHFFFAOYSA-N
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Description

“N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” is a synthetic organic compound characterized by its complex molecular structure, which includes multiple trifluoromethyl groups and benzylamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” typically involves multi-step organic reactions. The process may include:

    Formation of the Benzylamine Derivative:

    Urea Formation: The benzylamine derivative is then reacted with isocyanates or carbamoyl chlorides to form the urea linkage.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using chromatography, crystallization, and other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biochemical Probes: Used as a probe to study biological pathways and interactions.

    Drug Development: Investigated for potential therapeutic applications due to its unique structural features.

Medicine

    Pharmacology: Studied for its potential effects on specific molecular targets, such as enzymes or receptors.

    Diagnostics: Utilized in diagnostic assays to detect specific biomolecules.

Industry

    Polymer Chemistry: Employed in the synthesis of specialized polymers with desired mechanical and chemical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of “N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea: A similar compound with slight variations in the molecular structure.

    N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea: Another related compound with different functional groups.

Uniqueness

The uniqueness of “N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N’-[4-(trifluoromethyl)benzyl]urea” lies in its specific arrangement of trifluoromethyl groups and benzylamine derivatives, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H32F6N4O2

Molecular Weight

594.6 g/mol

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]-3-[2-[3-[2-[[4-(trifluoromethyl)phenyl]methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea

InChI

InChI=1S/C30H32F6N4O2/c1-27(2,39-25(41)37-17-19-8-12-21(13-9-19)29(31,32)33)23-6-5-7-24(16-23)28(3,4)40-26(42)38-18-20-10-14-22(15-11-20)30(34,35)36/h5-16H,17-18H2,1-4H3,(H2,37,39,41)(H2,38,40,42)

InChI Key

OUICHCDESVDODB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=C(C=C2)C(F)(F)F)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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